molecular formula C53H76N18O13S2 B515575 赛特麦兰诺肽 CAS No. 920014-72-8

赛特麦兰诺肽

货号 B515575
CAS 编号: 920014-72-8
分子量: 1117.3 g/mol
InChI 键: GOOYENKUPOAYOV-KMKYJKQVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Setmelanotide, sold under the brand name Imcivree, is a medication used for the treatment of genetic obesity caused by a rare single-gene mutation . It is used to help lose weight and keep the weight off in patients with obesity caused by proopiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), leptin receptor (LEPR) deficiency, or Bardet-Biedl syndrome (BBS) .


Molecular Structure Analysis

Setmelanotide has a molecular formula of C49H68N18O9S2 and a molecular weight of 1117.32 g/mol . It is a cyclized octapeptide .

科学研究应用

1. 赛特麦兰诺肽的开发和批准由 Rhythm Pharmaceuticals 开发的赛特麦兰诺肽(以 IMCIVREE™ 出售),是一种黑皮素皮质素-4 (MC4) 受体激动剂,最初在美国获准用于因 POMC、PCSK1 和 LEPR 缺陷而导致肥胖的 6 岁及以上患者的慢性体重管理。它的开发和批准标志着治疗与遗传疾病相关的肥胖症的一个重要里程碑,将其应用扩展到其他与肥胖相关的罕见遗传疾病,包括巴德-比德尔综合征、阿尔斯特罗姆综合征和 POMC 表观遗传疾病 (Markham, 2021)

2. 杂合缺陷肥胖症的疗效赛特麦兰诺肽在 POMC、PCSK1 或 LEPR 基因杂合突变导致的 MC4R 通路部分不足的患者中进行疗效和安全性评估。这项研究表明,该患者人群的体重和饥饿评分降低,表明其作为杂合缺陷肥胖症治疗选择的潜力 (Farooqi et al., 2021)

3. 瘦素受体缺陷的持久减肥赛特麦兰诺肽在严重肥胖的 LEPR 缺陷个体中,在 45-61 周的时间内显示出对贪食症和体重的显着且持久的降低。这项研究强调了赛特麦兰诺肽激活活化 T 细胞核因子 (NFAT) 信号传导和恢复特定 MC4R 变体的信号传导通路的独特能力 (Clément et al., 2018)

4. 在患有遗传性肥胖症的儿科患者中的应用赛特麦兰诺肽被发现对破坏黑皮素皮质素通路的罕见遗传变异的儿科患者有效。2020 年美国 FDA 批准将其用于患有 POMC、LEPR 或 PCSK1 缺陷的成人和儿科患者的慢性体重管理,突出了其在治疗早期遗传性肥胖症中的重要性 (Trapp & Censani, 2023)

5. MC4R 缺陷的疗效赛特麦兰诺肽被评估其在人类 MC4R 缺陷中的疗效。研究发现,赛特麦兰诺肽导致 MC4R 缺陷的肥胖人群体重减轻,提供了证据证明进一步研究以确定其在 MC4R 缺陷肥胖人群子集中群体的临床有效性 (Collet et al., 2017)

安全和危害

The most common side effects of Setmelanotide include injection site reactions, skin hyperpigmentation (skin patches that are darker than surrounding skin), headache, and gastrointestinal side effects . Serious adverse events such as blindness, anaphylactic reaction, and suicidal ideation have also been reported .

未来方向

Setmelanotide has been approved for three of the ultra-rare genetic conditions that cause obesity—proopiomelanocortin deficiency, proprotein convertase subtilisin and kexin type 1 (an important enzyme in the melanocortin pathway) and leptin receptor deficiency . It marks the first in a personalized medicine approach to obesity . The drug is also being developed in other rare genetic disorders associated with obesity including Bardet–Biedl Syndrome, Alström Syndrome, POMC and other MC4R pathway heterozygous deficiency obesities, and POMC epigenetic disorders .

属性

IUPAC Name

(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H68N18O9S2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57)/t26-,33+,34+,35-,36+,37+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHDTKMUACZDAA-PHNIDTBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H68N18O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1117.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Grehlin and other hunger signals from the gastrointestinal tract stimulate orexigenic neurons, stimulating the release of agouti-related protein. Agouti-related protein inhibits melanocortin 4 receptor (MC4R) activation until satiety signals such as insulin or leptin stimulate anorexigenic neurons. Insulin and leptin stimulate production of the POMC-derived melanocortin peptide α-melanocyte simulating hormone, which is a ligand of MC4R. Orexigenic and anorexigenic neurons contain prohormone convertase 1/3 (PC1/3), which is encoded by the gene proprotein subtilisin/kexin type 1. PC1/3 preforms activation cleavage of a number of peptide hormone precursors, including α-melanocyte simulating hormone. Setmelanotide is a pro-opiomelanocortin derived peptide that is an agonist of MC4R. It is an approximately 20-fold more potent agonist of MC4R than endogenous α-melanocyte stimulating hormone, with an EC50 of 0.27 nM. By directly agonizing MC4R, upstream genetic deficiencies in the MC4R signalling pathway cannot inhibit satiety, food intake is decreased, and weight loss is achieved. MC4R is a 332 amino acid G-protein coupled receptor (G-PCR). Although the lack of cardiovascular adverse effects with setmelanotide treatment are not well understood, it is believed that earlier MC4R antagonists activated multiple G-protein signalling pathways. Earlier drugs that targeted G-PCRs either bound with high affinity to the highly conserved orthosteric binding site, or with high specificity to less conserved allosteric sites. Setmelanotide is an atypical bitopic ligand that interacts with both the orthosteric and putative allosteric binding site, allowing for both high affinity and specificity.
Record name Setmelanotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Setmelanotide

CAS RN

920014-72-8
Record name Setmelanotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920014728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Setmelanotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SETMELANOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7T15V1FUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Setmelanotide
Reactant of Route 2
Setmelanotide
Reactant of Route 3
Setmelanotide
Reactant of Route 4
Setmelanotide
Reactant of Route 5
Reactant of Route 5
Setmelanotide
Reactant of Route 6
Setmelanotide

Citations

For This Compound
1,410
Citations
A Markham - Drugs, 2021 - Springer
… the development of setmelanotide leading to this … setmelanotide 3 mg once daily or placebo from week 0 to week 14; those in the setmelanotide 3 mg arm then continued setmelanotide …
Number of citations: 97 link.springer.com
AM Haqq, WK Chung, H Dollfus, RM Haws… - The Lancet Diabetes & …, 2022 - thelancet.com
… We aimed to evaluate the effect of setmelanotide on bodyweight … setmelanotide or placebo once per day during the 14-week double-blind period, followed by open-label setmelanotide …
Number of citations: 28 www.thelancet.com
R Haws, S Brady, E Davis, K Fletty… - Diabetes, Obesity …, 2020 - Wiley Online Library
… Setmelanotide may be a treatment option … , setmelanotide treatment led to reductions in body weight and hunger in individuals with POMC and LEPR deficiency obesities. Setmelanotide …
Number of citations: 75 dom-pubs.onlinelibrary.wiley.com
DH Ryan - The Lancet Diabetes & Endocrinology, 2020 - thelancet.com
… setmelanotide could have a broader indication for weight management. Setmelanotide is a … unacceptable in clinical care, although setmelanotide has not shown this characteristic. 8 In …
Number of citations: 10 www.thelancet.com
K Clément, E van den Akker, J Argente… - The lancet Diabetes & …, 2020 - thelancet.com
… We report the results from trials of the MC4R agonist setmelanotide in individuals with severe … Our results support setmelanotide for the treatment of obesity and hyperphagia caused by …
Number of citations: 233 www.thelancet.com
R Haws, K Clément, H Dollfus, JC Han… - Journal of the …, 2021 - academic.oup.com
… Introduction: This randomized Phase 3 trial evaluated the effect of setmelanotide, a … and received setmelanotide or placebo for 14 weeks, followed by open-label setmelanotide so that …
Number of citations: 2 academic.oup.com
CL Roth, AH Shoemaker, M Gottschalk… - Journal of the …, 2023 - academic.oup.com
… stratified by age to receive setmelanotide or placebo. Setmelanotide will be titrated over 2-8 … BMI after 52 weeks of treatment for setmelanotide versus placebo. Key secondary endpoints …
Number of citations: 4 academic.oup.com
H Pressley, CK Cornelio… - Journal of Pharmacy …, 2022 - journals.sagepub.com
Objective: To review clinical data regarding the newly approved drug setmelanotide, an injectable melanocortin 4 receptor (MC4R) agonist, for chronic weight management in adults …
Number of citations: 10 journals.sagepub.com
M Tauber - The Lancet Diabetes & Endocrinology, 2022 - thelancet.com
In The Lancet Diabetes & Endocrinology, Andrea Haqq and colleagues1 report on the safety and efficacy of setmelanotide at 52 weeks in patients with Bardet-Biedl syndrome and …
Number of citations: 3 www.thelancet.com
CL Roth, AH Shoemaker, M Gottschalk… - Journal of the …, 2023 - academic.oup.com
… trial baseline to Month 6 of setmelanotide treatment. Results: Of … received ≥6 months of setmelanotide treatment at the time of … , 6 months of setmelanotide treatment was associated with …
Number of citations: 4 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。